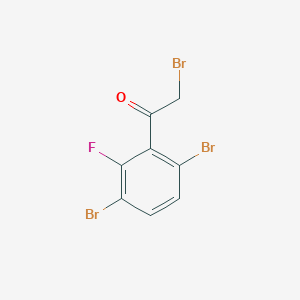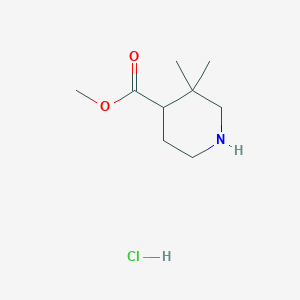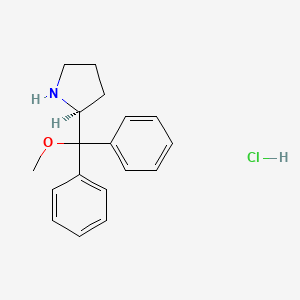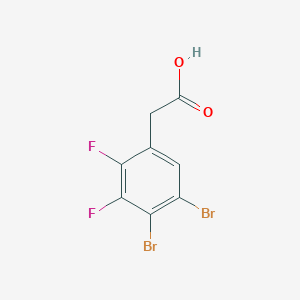
5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide
Vue d'ensemble
Description
5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide: is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.1 g/mol It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methyl group at the 4-position, and a dimethylcarboxamide group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes followed by amide formation. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, such as pyridine N-oxides.
Coupling Products: Biaryl compounds formed through coupling reactions.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is used as an intermediate in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions .
Biology and Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals and biologically active molecules. It can be used in the synthesis of potential drug candidates and bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications in chemical manufacturing .
Mécanisme D'action
The mechanism of action of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide involves its interaction with molecular targets through its functional groups. The bromine atom and the dimethylcarboxamide group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The molecular pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
4-Methylpyridine: Lacks the bromine and dimethylcarboxamide groups, making it less reactive in certain reactions.
5-Bromo-2-methylpyridine: Similar structure but lacks the dimethylcarboxamide group, affecting its solubility and reactivity.
N,N-Dimethylpyridine-2-carboxamide: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Uniqueness: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is unique due to the combination of the bromine atom, methyl group, and dimethylcarboxamide group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Propriétés
IUPAC Name |
5-bromo-N,N,4-trimethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-6-4-8(9(13)12(2)3)11-5-7(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQFWKRSRUTVQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460192.png)
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide 2,2,2-trifluoroacetate](/img/structure/B1460193.png)







![[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1460204.png)

